![molecular formula C9H14O3 B7519213 (1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid, also known as (1R,3S,5S)-tricyclo[3.2.1.0^3,7]octane-3-carboxylic acid or simply (1R,3S,5S)-HBC, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (1R,3S,5S)-HBC is not fully understood, but it is believed to act through modulation of the glutamatergic system. It has been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It has also been shown to activate the mGluR2/3 receptor, which is involved in the regulation of glutamate release.
Biochemical and Physiological Effects:
(1R,3S,5S)-HBC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1R,3S,5S)-HBC is its high potency and specificity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (1R,3S,5S)-HBC. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. It has also been suggested that it may have potential as a treatment for chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of (1R,3S,5S)-HBC and its effects on various physiological systems.
Synthesemethoden
The synthesis of (1R,3S,5S)-HBC involves the reduction of the corresponding bicyclic ketone, which can be obtained through the Diels-Alder reaction of cyclopentadiene with maleic anhydride. The reduction can be achieved using a variety of reducing agents, such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. The use of chiral catalysts can also be employed to obtain the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(1R,3S,5S)-HBC has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential as a treatment for addiction and psychiatric disorders.
Eigenschaften
IUPAC Name |
(1R,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7?,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMGOUHEZQBMEC-XEDAXZNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.